molecular formula C15H22O3 B101424 (3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione CAS No. 17956-11-5

(3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione

Cat. No.: B101424
CAS No.: 17956-11-5
M. Wt: 250.33 g/mol
InChI Key: BXRGGUXPWTWACZ-CIMVLWCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Tetrahydrosantonin: is a naturally occurring sesquiterpene lactone, which is a type of organic compound. It is derived from the plant species Artemisia, commonly known as wormwood. This compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione involves several steps. One of the key methods includes the functionalization of the angular methyl group of tetrahydrosantonin. This process involves photochemical oxidation of the bromohydrin derived from tetrahydrosantonin, leading to the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves organic synthesis techniques that can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Beta-Tetrahydrosantonin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen

    Substitution: This reaction involves the replacement of one atom or group of atoms with another

Common Reagents and Conditions:

Major Products Formed: The major products formed from the oxidation of (3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione include various oxidized derivatives, which can be further functionalized for different applications .

Scientific Research Applications

    Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.

    Biology: Studies have shown that (3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione exhibits various biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Due to its biological activities, this compound is being investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the synthesis of other compounds that have industrial applications.

Mechanism of Action

The mechanism of action of (3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways that are involved in inflammation and cancer progression. The specific molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Beta-Tetrahydrosantonin stands out due to its unique chemical structure and the specific biological activities it exhibits, making it a compound of significant interest in scientific research.

Properties

CAS No.

17956-11-5

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione

InChI

InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3/t8-,9-,10-,12-,13-,15-/m0/s1

InChI Key

BXRGGUXPWTWACZ-CIMVLWCSSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3(CCC(=O)[C@@H]([C@H]3[C@H]2OC1=O)C)C

SMILES

CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C

Canonical SMILES

CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C

Origin of Product

United States

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